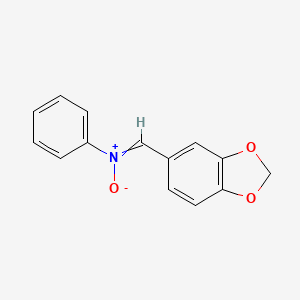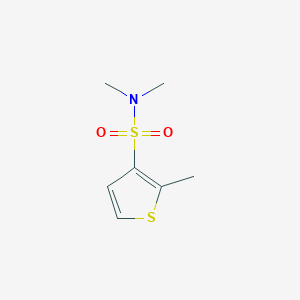
2-(Hexadecylamino)-2-(hydroxymethyl)propane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(ヘキサデシルアミノ)-2-(ヒドロキシメチル)プロパン-1,3-ジオールは、アミノアルコール類に属する有機化合物です。この化合物は、プロパン-1,3-ジオール骨格に結合したアミノ基に、長いヘキサデシル鎖が結合していることを特徴としています。化合物の構造は、さまざまな科学的および産業的用途で価値のある、独特の物理化学的特性を付与しています。
準備方法
合成経路と反応条件
2-(ヘキサデシルアミノ)-2-(ヒドロキシメチル)プロパン-1,3-ジオールの合成は、通常、ヘキサデシルアミンとホルムアルデヒド、適切なジオールとの反応によって行われます。一般的な方法の1つは、マンニッヒ反応であり、ヘキサデシルアミンがホルムアルデヒドとプロパン-1,3-ジオールと酸性条件下で反応して、目的の生成物を生成します。反応は通常、完全な変換を確実にするために高温で行われます。
工業生産方法
工業的な設定では、2-(ヘキサデシルアミノ)-2-(ヒドロキシメチル)プロパン-1,3-ジオールの生産には、反応効率と収率を最適化するために連続フローリアクターを使用することがあります。触媒の使用と反応環境の制御により、生産プロセスをさらに強化し、最終生成物の高純度と一貫性を確保できます。
化学反応の分析
反応の種類
2-(ヘキサデシルアミノ)-2-(ヒドロキシメチル)プロパン-1,3-ジオールは、以下を含むさまざまな化学反応を起こすことができます。
酸化: ヒドロキシル基は、対応するカルボニル化合物に酸化される可能性があります。
還元: アミノ基は、2級または3級アミンに還元される可能性があります。
置換: ヒドロキシル基は、求核置換反応に関与し、エーテルまたはエステルを生成する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH₄)や水素化ホウ素ナトリウム(NaBH₄)などの還元剤が一般的に使用されます。
置換: 塩化アルキルや塩化アシルなどの試薬は、塩基性または酸性条件下で使用して、置換反応を促進できます。
生成される主な生成物
酸化: アルデヒドまたはケトンの生成。
還元: 2級または3級アミンの生成。
置換: エーテル、エステル、またはその他の置換誘導体の生成。
科学研究アプリケーション
2-(ヘキサデシルアミノ)-2-(ヒドロキシメチル)プロパン-1,3-ジオールは、以下を含む科学研究で幅広い用途があります。
化学: 複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: 両親媒性のため、細胞膜相互作用の研究に使用されます。
医学: 薬物送達システムでの可能性のある用途と、製薬製剤における成分として調査されています。
産業: 界面活性剤、乳化剤、その他の特殊化学物質の製造に使用されます。
科学的研究の応用
2-(Hexadecylamino)-2-(hydroxymethyl)propane-1,3-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
作用機序
2-(ヘキサデシルアミノ)-2-(ヒドロキシメチル)プロパン-1,3-ジオールの作用機序は、主に生物学的膜との相互作用に依存します。長い疎水性のヘキサデシル鎖により、化合物は脂質二重層に組み込まれ、親水性のアミノ基とヒドロキシル基は水性環境との相互作用を促進します。この両親媒性により、化合物は膜流動性と透過性を調節することができ、さまざまな生物医学的用途で有用になります。
類似化合物の比較
類似化合物
2-(オクタデシルアミノ)-2-(ヒドロキシメチル)プロパン-1,3-ジオール: ヘキサデシル鎖ではなく、オクタデシル鎖を持つ類似の構造。
2-(ドデシルアミノ)-2-(ヒドロキシメチル)プロパン-1,3-ジオール: より短いドデシル鎖が含まれています。
2-(ヘキサデシルアミノ)-2-(ヒドロキシメチル)ブタン-1,4-ジオール: ジオール骨格の変異。
独自性
2-(ヘキサデシルアミノ)-2-(ヒドロキシメチル)プロパン-1,3-ジオールは、特定の鎖長とジオール骨格により、独特の物理化学的特性を付与します。これらの特性により、界面活性剤製剤や膜研究など、特定の両親媒性特性を必要とする用途で特に効果的になります。
類似化合物との比較
Similar Compounds
2-(Octadecylamino)-2-(hydroxymethyl)propane-1,3-diol: Similar structure with an octadecyl chain instead of a hexadecyl chain.
2-(Dodecylamino)-2-(hydroxymethyl)propane-1,3-diol: Contains a shorter dodecyl chain.
2-(Hexadecylamino)-2-(hydroxymethyl)butane-1,4-diol: Variation in the diol backbone.
Uniqueness
2-(Hexadecylamino)-2-(hydroxymethyl)propane-1,3-diol stands out due to its specific chain length and diol backbone, which confer unique physicochemical properties. These properties make it particularly effective in applications requiring specific amphiphilic characteristics, such as in surfactant formulations and membrane studies.
特性
分子式 |
C20H43NO3 |
|---|---|
分子量 |
345.6 g/mol |
IUPAC名 |
2-(hexadecylamino)-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C20H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-20(17-22,18-23)19-24/h21-24H,2-19H2,1H3 |
InChIキー |
ZXXNITCZQHAWAE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCNC(CO)(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


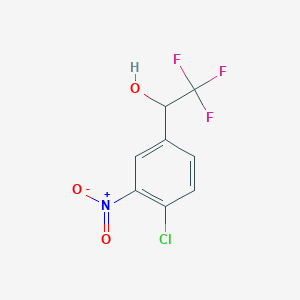
![1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperazine](/img/structure/B11715066.png)
![[6S-(6alpha,7beta,7aalpha)]-7,7a-Dihydro-7-hydroxy-6-methoxy-4H-furo[3,2-c]pyran-2(6H)-one](/img/structure/B11715072.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2-chloro-4-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11715079.png)
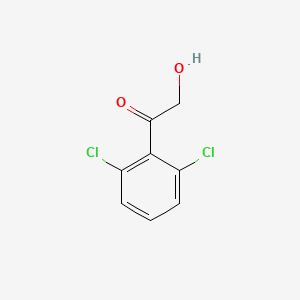
![7-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11715098.png)
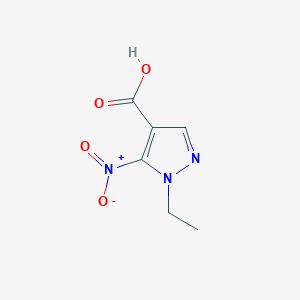

![(3aS,3bR,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B11715115.png)
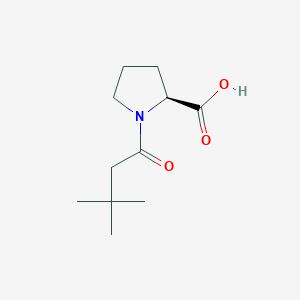

![(3E)-4,7,7-Trimethyl-3-(2-phenylhydrazin-1-ylidene)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11715142.png)
